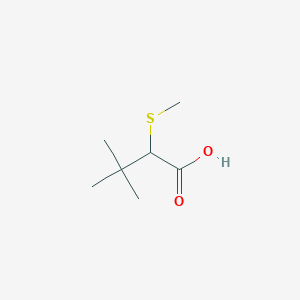

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid

説明

特性

IUPAC Name |

3,3-dimethyl-2-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZGYBWJHDIPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation and Intermediate Formation

A key step in synthesizing derivatives of 3,3-dimethylbutyric acid involves halogenation at the 2-position to form a halogenated intermediate. This is typically achieved by reacting 3,3-dimethylbutyric acid with a halogenating agent (e.g., chlorine gas) in an organic solvent such as cyclohexane under controlled temperature conditions (5–25 °C).

| Step | Conditions | Outcome |

|---|---|---|

| Halogenation | 3,3-dimethylbutyric acid + Cl2, cyclohexane, 5–25 °C | Formation of 2-chloro-3,3-dimethylbutyric acid intermediate |

This intermediate is crucial for further substitution reactions to introduce the methylsulfanyl group.

Hydrolysis of Halogenated Intermediate

The halogenated intermediate undergoes hydrolysis to replace the halogen with a hydroxyl group, forming a hydroxy acid intermediate. Hydrolysis is carried out by heating the intermediate with aqueous solutions such as hydrochloric acid, sodium hydroxide, or sodium carbonate at temperatures ranging from 30 to 80 °C.

Hydrolysis conditions and solvents:

| Hydrolysis Agent | Temperature (°C) | Solvent | Notes |

|---|---|---|---|

| 20% HCl solution | 60–65 | Water + dichloromethane extraction | Acidic hydrolysis |

| 30% NaOH solution | 30–35 | Water + dichloromethane extraction | Basic hydrolysis |

| Saturated Na2CO3 solution | 50–55 | Water + ethyl acetate extraction | Mild basic hydrolysis |

The hydrolysis step is followed by extraction and purification to isolate the hydroxy acid intermediate for oxidation.

Oxidation to Carboxylic Acid

The hydroxy acid intermediate is oxidized to the corresponding carboxylic acid using catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the primary catalyst. The oxidation uses mild oxidants such as air or sodium hypochlorite under ambient or slightly elevated temperatures (20–80 °C).

| Catalyst Components | Solvent System | Oxidant | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| TEMPO + ferric trichloride + sodium nitrite + crown ether | Water + toluene or trifluorotoluene | Air or NaOCl | 20–80 | 3–4 hours | 75–93 | 98.4–99.1 |

The catalytic auxiliary agents (ferric trichloride, sodium nitrite, crown ethers) enhance the oxidation efficiency and selectivity. After oxidation, acidification with dilute acids (HCl or H2SO4) is performed to obtain the final acid product, followed by solvent extraction and drying.

Specific Example of Preparation (Adapted for Methylsulfanyl Derivative)

While direct literature for 3,3-dimethyl-2-(methylsulfanyl)butanoic acid is scarce, a plausible synthetic route based on the above methods includes:

Halogenation: 3,3-dimethylbutyric acid is halogenated at the 2-position to yield 2-halo-3,3-dimethylbutyric acid.

Nucleophilic substitution: The halogen is substituted by a methylsulfanyl group using methylthiolate salts (e.g., sodium methylthiolate) under nucleophilic substitution conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation (if needed): If the methylsulfanyl group requires oxidation to a sulfoxide or sulfone, controlled oxidation with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be employed.

Purification: Acidification and extraction steps as described above yield the target acid.

Summary Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Cl2, cyclohexane | 5–25 °C, stirring | ~90 | Formation of 2-chloro intermediate |

| 2 | Nucleophilic substitution | Sodium methylthiolate, DMF or DMSO | 40–80 °C | 80–90 | Introduction of methylsulfanyl group |

| 3 | Hydrolysis | Aqueous acid or base (HCl, NaOH, Na2CO3) | 30–80 °C | >90 | Conversion to hydroxy acid |

| 4 | Oxidation | TEMPO + FeCl3 + NaNO2 + crown ether, air or NaOCl | 20–80 °C, 3–4 hours | 75–93 | Oxidation to carboxylic acid |

| 5 | Acidification & Extraction | Dilute acid (HCl or H2SO4), organic solvents | Ambient | - | Purification and isolation |

Research Findings and Advantages

- The use of TEMPO-based catalytic oxidation avoids expensive noble metal catalysts, reducing costs and environmental impact while maintaining high yields and purity (up to 99.1%) of the target acid.

- Mild reaction conditions (ambient pressure, moderate temperatures) enhance safety and scalability.

- The halogenation and nucleophilic substitution steps allow versatile introduction of sulfur-containing groups such as methylsulfanyl.

- Extraction and purification steps using common organic solvents ensure product quality suitable for pharmaceutical intermediates.

化学反応の分析

Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Overview

- Chemical Formula : CHOS

- Molecular Weight : 162.25 g/mol

- CAS Number : 1461707-51-6

Chemistry

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has potential applications in:

- Enzyme Inhibition Studies : It may act as a probe to study metabolic pathways by interacting with specific enzymes.

- Biochemical Pathways : The functional groups present in the compound facilitate interactions that can influence various biochemical pathways .

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes. Its ability to undergo diverse chemical transformations makes it a key component in the production of agrochemicals, including herbicides and insecticides .

-

Enzyme Inhibition Study :

- A study investigated the effect of this compound on enzyme activity related to metabolic disorders. Results indicated significant inhibition of specific enzymes, suggesting potential therapeutic applications.

-

Agrochemical Development :

- Research on the synthesis of herbicides involving this compound demonstrated its effectiveness as an intermediate. The resulting herbicides showed enhanced efficacy in controlling weed growth compared to existing products.

作用機序

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methylthio group can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

類似化合物との比較

(a) 3,3-Dimethyl-2-(phenylthio)butanoic acid (L2)

- Structure : Replaces the methylsulfanyl group with a phenylthio (-SPh) group.

- Synthesis : Prepared via palladium-catalyzed C–H olefination, yielding an 80% isolated product .

- Applications : Acts as a bidentate ligand in palladium-catalyzed reactions, enhancing catalytic efficiency in cross-coupling reactions compared to the methylsulfanyl analog .

(b) (2S)-3,3-Dimethyl-2-(methylsulfonylamino)butanoic Acid

- Structure: Features a sulfonylamino (-NHSO₂Me) group instead of methylsulfanyl.

- Properties: Increased polarity due to the sulfonyl group, affecting solubility and bioavailability. Molecular formula: C₇H₁₅NO₄S (MW: 217.26 g/mol) .

(c) 3-(Methylthio)-2-butanone

- Structure : A ketone derivative with a methylthio group at C3.

- Applications : Used in flavor and fragrance industries due to its sulfurous aroma .

Carboxylic Acid Derivatives with Branched Alkyl Chains

(a) N-Boc-D-tert-leucine [(2R)-3,3-Dimethyl-2-(tert-butoxycarbonylamino)butanoic acid]

(b) MDMB-4en-PINACA Butanoic Acid Metabolite

- Structure : Contains a pentenyl-indazole carboxamide side chain.

- Properties: MW = 343.4 g/mol; λmax = 302 nm. A metabolite of synthetic cannabinoids, studied for forensic toxicology .

Heterocyclic Derivatives

(a) 3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid

- Structure : Substitutes methylsulfanyl with a pyrrole ring.

Physicochemical and Functional Comparisons

生物活性

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid (CAS No. 1461707-51-6) is a sulfur-containing organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄O₂S

- Molecular Weight : 162.25 g/mol

This compound features a branched alkyl chain with a methylthio group, which contributes to its unique chemical reactivity and biological interactions.

1. Antioxidant Properties

Several studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Mechanism : The antioxidant activity is primarily attributed to the presence of the methylthio group, which can donate electrons and stabilize free radicals.

- Research Findings : A study demonstrated that the compound showed a dose-dependent increase in antioxidant capacity when tested against standard assays like DPPH and ABTS radical scavenging tests.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against various bacterial strains.

- Case Study : In vitro studies revealed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as a natural antimicrobial agent .

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

- Mechanism of Action : It appears to inhibit cell proliferation by inducing apoptosis in cancer cell lines. The specific pathways involved include the modulation of caspase enzymes and the regulation of cell cycle proteins .

- Research Findings : In a controlled study on human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl thiomorpholine-3-carboxylate | Moderate | Low | Minimal |

| Dimethyl sulfoxide | High | High | Moderate |

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound's ability to donate electrons helps mitigate oxidative stress by neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways within microbial cells.

- Anticancer Mechanism : Induction of apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation has been observed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves thioesterification or nucleophilic substitution of a pre-functionalized butanoic acid backbone. For example, methylsulfanyl groups can be introduced via reaction with methanethiol under acidic catalysis, as seen in analogous sulfanyl-containing compounds . Reaction optimization should focus on temperature control (e.g., 0–5°C for thiol stability) and stoichiometric ratios (e.g., 1:1.2 for acid:thiol) to minimize disulfide byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar intermediates .

Q. How can stereochemical integrity be preserved during synthesis, given the compound’s branched structure?

- Methodological Answer : The 3,3-dimethyl group introduces steric hindrance, which may lead to racemization at the α-carbon. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. For example, a protocol similar to (S)-2-hydroxy-3-methylbutanoic acid synthesis (using L-proline catalysis) may be adapted to maintain configuration .

Q. What analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR should resolve the methylsulfanyl proton (δ ~2.1–2.3 ppm) and quaternary carbons (δ ~35–40 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid can separate impurities. High-resolution MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 191.08) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic or oxidative environments?

- Methodological Answer : The methylsulfanyl moiety is susceptible to oxidation (e.g., forming sulfoxides/sulfones) under strong oxidants (e.g., H2O2, mCPBA). Controlled oxidation studies (e.g., varying pH and oxidant equivalents) can map degradation pathways . For nucleophilic substitution, the sulfur’s lone pairs enhance leaving-group potential, enabling alkylation or acylation reactions under mild bases (e.g., K2CO3 in DMF) .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to cysteine proteases or thiol-reactive enzymes. The methylsulfanyl group’s hydrophobicity and steric bulk may disrupt active-site accessibility, as seen in analogous thioether inhibitors . DFT calculations (B3LYP/6-31G*) further optimize ligand conformations .

Q. How do pH and solvent polarity affect the compound’s stability and solubility?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: protonated (insoluble) below pH 3 and deprotonated (soluble) above pH 5. Stability studies in buffers (pH 2–9) at 25°C and 40°C reveal hydrolysis of the methylsulfanyl group under alkaline conditions (t1/2 ~48 h at pH 9) . Solvent screening (e.g., DMSO > ethanol > water) aligns with logP predictions (cLogP ~1.5) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound purity). Standardized MIC assays (CLSI guidelines) with internal controls (e.g., ciprofloxacin) and orthogonal cytotoxicity assays (MTT on mammalian cells) can clarify specificity. Metabolomic profiling (LC-MS) identifies off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。